2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid
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Overview
Description
2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid is an organic compound that belongs to the class of thienyl-substituted butyric acids. This compound is characterized by the presence of a thienyl ring, which is a sulfur-containing heterocycle, attached to a butyric acid backbone. The compound’s structure includes two methyl groups at the second carbon and a ketone group at the fourth carbon, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and 2,2-dimethyl-4-oxobutyric acid.
Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 3-methylthiophene undergoes acylation with an acyl chloride derivative of 2,2-dimethyl-4-oxobutyric acid in the presence of a Lewis acid catalyst like aluminum chloride.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-dimethyl-4-(3-methyl-2-thienyl)-4-hydroxybutyric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-hydroxybutyric acid.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid involves its interaction with molecular targets and pathways in biological systems. The compound’s thienyl ring and ketone group play crucial roles in its reactivity and binding affinity. Specific molecular targets may include enzymes, receptors, and other proteins involved in metabolic and signaling pathways. The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-oxobutyric acid: Lacks the thienyl ring, resulting in different chemical and biological properties.
3-Methylthiophene: Contains the thienyl ring but lacks the butyric acid backbone.
2,2-Dimethyl-4-(2-thienyl)-4-oxobutyric acid: Similar structure but with a different substitution pattern on the thienyl ring.
Uniqueness
2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid is unique due to the specific substitution pattern on the thienyl ring and the presence of both the ketone and carboxylic acid functional groups
Properties
IUPAC Name |
2,2-dimethyl-4-(3-methylthiophen-2-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-7-4-5-15-9(7)8(12)6-11(2,3)10(13)14/h4-5H,6H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJWHQYBCLUNBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250060 |
Source
|
Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-92-8 |
Source
|
Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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